molecular formula C22H14N2OS B2720406 (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile CAS No. 692287-44-8

(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2720406
CAS No.: 692287-44-8
M. Wt: 354.43
InChI Key: XGVCGFXRWJKNIX-SFQUDFHCSA-N
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Description

(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is a complex organic compound that features a unique structure combining indole, phenyl, thiophene, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the phenyl and thiophene intermediates. The final step involves the coupling of these intermediates under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the context of its application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile: shares similarities with other indole-based compounds, such as indole-3-carbinol and indomethacin.

    Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and 2-thiophenemethanol.

Uniqueness

What sets this compound apart is its combination of multiple functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2OS/c23-13-17(22-6-3-11-26-22)12-16-7-9-19(10-8-16)24-14-18(15-25)20-4-1-2-5-21(20)24/h1-12,14-15H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVCGFXRWJKNIX-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CS4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=CS4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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